tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
“tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate” is a heterocyclic building block . Its empirical formula is C9H15NO2, and it has a molecular weight of 169.22 .
Synthesis Analysis
N-Boc-2,5-dihydro-1H-pyrrole can be synthesized from N-boc-diallylamine . It may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It has also been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .Molecular Structure Analysis
The SMILES string of this compound isCC(C)(C)OC(=O)N1CC=CC1
. Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.458 (lit.), a boiling point of 208 °C (lit.), and a density of 0.981 g/mL at 25 °C (lit.) .Scientific Research Applications
1-Boc-2,5-dihydro-3-methyl-1H-pyrrole: A Comprehensive Analysis
Synthesis of ß-Aryl-GABA Analogues: This compound is utilized in the synthesis of ß-aryl-GABA analogues through Heck arylation with arenediazonium salts. These analogues are significant due to their potential role in neurotransmission and could lead to the development of new pharmaceuticals .
Medicinal Chemistry Building Block: It serves as a building block for the preparation of compounds relevant to medicinal chemistry, particularly through C–C coupling reactions. This highlights its versatility in creating diverse molecular structures for drug development .
Precursor for Biologically Active Compounds: The tert-butyl group in this compound makes it a potential precursor for biologically active natural products, which could be pivotal in discovering new therapeutic agents .
Fungicides and Antibiotics: Pyrrole subunits, like those found in 1-Boc-2,5-dihydro-3-methyl-1H-pyrrole, have applications in creating fungicides and antibiotics, showcasing its importance in agriculture and healthcare sectors .
Anti-inflammatory and Antitumor Agents: The pyrrole moiety is also integral in the design of anti-inflammatory drugs and antitumor agents, indicating its role in addressing chronic diseases and cancer treatment .
Cholesterol Reducing Drugs: Compounds with pyrrole units are used in cholesterol-reducing drugs, which are essential for managing cardiovascular health .
This analysis covers a range of applications from pharmaceuticals to agriculture, demonstrating the compound’s broad utility in scientific research. Each application could be expanded upon with more detailed research and data.
MilliporeSigma - N-Boc-2,5-dihydro-1H-pyrrole [Springer - Synthesis of tert-Butyl 4-(E)-But-1-en-3… RSC - Pyrrole: a resourceful small molecule… X-Mol - 2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives…
Safety and Hazards
Future Directions
The compound may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It has also been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts , indicating potential applications in the synthesis of other complex organic compounds.
properties
IUPAC Name |
tert-butyl 3-methyl-2,5-dihydropyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZAXFMJUXBDBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.